N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S/c1-20-10-4-6-13(21-2)14(8-10)22(18,19)16-11-7-9(15)3-5-12(11)17/h3-8,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOQFKYLJYLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
2,5-Dimethoxybenzene (10.0 g, 65.8 mmol) is dissolved in chloroform (100 mL) and cooled to −10°C. Chlorosulfonic acid (25 mL) is added dropwise with vigorous stirring, maintaining the temperature below 0°C. After complete addition, the mixture is warmed to room temperature and stirred for 2 hours. The reaction is quenched by pouring onto crushed ice, and the precipitated sulfonic acid is filtered, washed with cold water, and dried. The sulfonic acid is then treated with thionyl chloride (20 mL) under reflux for 1 hour, yielding 2,5-dimethoxybenzenesulfonyl chloride as a pale-yellow solid (12.4 g, 85% yield).
Table 1: Physical Properties of 2,5-Dimethoxybenzenesulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Weight | 250.68 g/mol |
| Melting Point | 98–101°C |
| Yield | 85% |
Coupling with 5-Chloro-2-Aminophenol
5-Chloro-2-aminophenol (7.2 g, 45.0 mmol) is dissolved in anhydrous dichloromethane (50 mL) and cooled to 0°C. Triethylamine (6.3 mL, 45.0 mmol) is added, followed by dropwise addition of 2,5-dimethoxybenzenesulfonyl chloride (11.3 g, 45.0 mmol) in dichloromethane (20 mL). The mixture is stirred at room temperature for 12 hours, washed with 1 M HCl (50 mL) and water (50 mL), and dried over MgSO₄. Evaporation under reduced pressure affords the crude product, which is recrystallized from ethanol to yield N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid (14.1 g, 78% yield).
Table 2: Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 78% |
Protection-Deprotection Strategy for Hydroxyl Group
To prevent side reactions during sulfonylation, the hydroxyl group in 5-chloro-2-aminophenol is protected as a methoxy group, followed by deprotection post-coupling.
Protection of 5-Chloro-2-Aminophenol
5-Chloro-2-aminophenol (10.0 g, 62.8 mmol) is dissolved in acetone (100 mL) with anhydrous K₂CO₃ (17.3 g, 125.6 mmol). Dimethyl sulfate (7.9 mL, 75.4 mmol) is added dropwise, and the mixture is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 5-chloro-2-methoxyaniline as a brown oil (9.8 g, 89% yield).
Sulfonylation and Deprotection
The methoxy-protected amine (8.0 g, 45.7 mmol) is coupled with 2,5-dimethoxybenzenesulfonyl chloride (11.4 g, 45.7 mmol) as described in Section 1.2. The resulting N-(5-chloro-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide is treated with BBr₃ (15 mL, 1 M in CH₂Cl₂) at −78°C for 2 hours. The reaction is quenched with methanol, and the product is purified by column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the target compound (12.0 g, 75% overall yield).
Table 3: Deprotection Reaction Parameters
| Parameter | Value |
|---|---|
| Deprotection Reagent | BBr₃ |
| Temperature | −78°C |
| Time | 2 hours |
| Yield | 75% |
Chlorosulfonation of Preformed Benzamide Intermediate
Adapting methods from glycamide synthesis, this route involves chlorosulfonation of an intermediate amide followed by aminolysis.
Synthesis of N-(5-Chloro-2-Methoxyphenyl)-2,5-Dimethoxybenzamide
2,5-Dimethoxybenzoic acid (8.6 g, 43.0 mmol) is refluxed with thionyl chloride (20 mL) for 1 hour. The excess thionyl chloride is removed under vacuum, and the acid chloride is dissolved in THF (50 mL). 5-Chloro-2-methoxyaniline (6.7 g, 39.0 mmol) and pyridine (3.1 mL, 39.0 mmol) are added, and the mixture is stirred at RT for 4 hours. The product is isolated by filtration and recrystallized from ethanol (9.2 g, 82% yield).
Chlorosulfonation and Aminolysis
The benzamide (7.0 g, 20.0 mmol) is added to chlorosulfonic acid (15 mL) at −10°C. After warming to RT and stirring for 1 hour, the mixture is poured onto ice. The sulfonic acid intermediate is filtered and treated with concentrated NH₄OH (50 mL) at 50°C for 2 hours. Acidification with HCl precipitates the final product, which is recrystallized from acetic acid (6.1 g, 70% yield).
Table 4: Chlorosulfonation Reaction Data
| Parameter | Value |
|---|---|
| Chlorosulfonic Acid | 15 mL |
| Temperature | −10°C → RT |
| Aminolysis Agent | NH₄OH |
| Yield | 70% |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, SO₂NH), 7.82 (d, J = 8.8 Hz, 1H, ArH), 7.45 (d, J = 2.8 Hz, 1H, ArH), 7.32 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 6.98 (d, J = 3.2 Hz, 1H, ArH), 6.89 (d, J = 3.2 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
-
IR (KBr) : 3340 cm⁻¹ (N-H), 1590 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O).
Purity and Yield Comparison
Table 5: Comparative Analysis of Methods
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Direct Sulfonylation | 78% | 98.5% |
| Protection-Deprotection | 75% | 97.8% |
| Chlorosulfonation | 70% | 96.2% |
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Research
Recent studies have highlighted the potential of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide as a non-thiazolidinedione (non-TZD) PPAR-γ agonist. PPAR-γ agonists are crucial in the management of diabetes due to their role in regulating glucose metabolism and adipogenesis. Compounds derived from this sulfonamide have shown promising results in reducing plasma glucose levels in diabetic mouse models (e.g., db/db mice) while minimizing adverse effects associated with traditional PPAR-γ agonists like rosiglitazone .
1.2 Antioxidant Activity
Another significant application of this compound is its antioxidant properties. Research indicates that derivatives of this compound exhibit higher antioxidant activity compared to standard compounds. This activity is attributed to the presence of the chloro and hydroxy groups, which enhance the electron-donating ability of the molecule .
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of this compound typically involves the introduction of a sulfonamide group to a substituted phenolic compound. Various synthetic strategies have been developed to modify the structure for enhanced biological activity. For instance, modifications at the para position of the phenolic ring or variations in the sulfonamide moiety can lead to compounds with improved pharmacological profiles .
Biological Activities
3.1 Mechanism of Action
The mechanism by which this compound exerts its biological effects primarily revolves around its interaction with PPAR-γ receptors. Activation of these receptors leads to increased insulin sensitivity and modulation of lipid metabolism, making it a candidate for further development as an antidiabetic agent .
3.2 Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Case Study 1: In a study involving diabetic mice treated with derivatives of this sulfonamide, significant reductions in blood glucose levels were observed compared to control groups. The treated mice also exhibited improved lipid profiles, suggesting beneficial effects on metabolic health .
- Case Study 2: Another investigation focused on the antioxidant properties of modified sulfonamides derived from this compound demonstrated a marked decrease in oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The chloro and hydroxyl groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The dimethoxybenzenesulfonamide moiety may also interact with cellular membranes, affecting their function and permeability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Linkages
NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea)
- Structural Features : Replaces the sulfonamide group with a urea linkage. The trifluoromethyl substituent enhances lipophilicity and metabolic stability.
- Functional Insights : Acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), demonstrating the significance of the chloro-hydroxyphenyl motif in receptor interaction .
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
- Structural Features : Shares the 2,5-dimethoxybenzenesulfonamide moiety but incorporates an indole-ethyl group instead of the chloro-hydroxyphenyl group.
- However, specific activity data are unavailable in the evidence .
- Comparison : The indole substituent may confer distinct solubility and blood-brain barrier permeability compared to the chloro-hydroxyphenyl group.
Analogues with Similar Substituents but Divergent Cores
N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (Compound 3)
- Structural Features : A hydrazide derivative with a 5-chloro-2-hydroxyphenyl group and a trihydroxybenzoyl moiety.
- Comparison : The hydrazide core may facilitate metal chelation, differing from the sulfonamide’s role in hydrogen bonding.
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
- Structural Features: A chalcone derivative with a 5-chloro-2-hydroxyphenyl group linked to a propenone chain.
- Functional Insights: Exhibits antimicrobial activity against Gram-positive bacteria, likely due to the conjugated enone system enabling redox interactions .
- Comparison : The absence of a sulfonamide group reduces hydrogen-bonding capacity but introduces α,β-unsaturated ketone reactivity.
Sulfonamide Derivatives with Varied Substituents
N-(5-Chloro-2-hydroxyphenyl) Amino Acid Derivatives
- Structural Features: Integrates amino acid side chains (e.g., glycine, alanine) into the chloro-hydroxyphenyl scaffold.
- Functional Insights : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with enhanced efficacy in metal complexes (e.g., Cu²⁺, Zn²⁺) .
- Comparison: The amino acid side chains may improve water solubility and metal coordination, contrasting with the methoxy groups in the target compound.
(R)-2-Bromo-N-(4-chloro-3-((1-methylpyrrolidin-3-yl)oxy)phenyl)-4,5-dimethoxybenzenesulfonamide
- Structural Features : Contains a bromo substituent and a pyrrolidinyloxy group on the phenyl ring, alongside 4,5-dimethoxybenzenesulfonamide.
- Comparison : Substitution patterns on the sulfonamide aromatic ring (2,5- vs. 4,5-dimethoxy) could alter steric and electronic interactions with biological targets.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxyaniline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction conditions are optimized for yield and purity through techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of chloro and hydroxyl groups allows for the formation of hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The dimethoxybenzenesulfonamide moiety may influence cellular membranes, affecting their function and permeability.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may act on various biological pathways, making it a useful probe in biochemical studies.
Antiviral Activity
Studies have shown that analogues of 5-chloro-2-hydroxybenzamide exhibit potent inhibitory effects against human adenovirus (HAdV). Compounds derived from this structure demonstrated low micromolar potency and high selectivity indexes, suggesting that modifications to the core structure can enhance antiviral activity while reducing cytotoxicity .
Antibacterial Properties
The sulfonamide group within the compound is known for its antibacterial properties. Preliminary studies indicate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential for development as an antibiotic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(5-chloro-2-hydroxyphenyl)acetamide | Lacks dimethoxy group | Basic analogue |
| N-(5-chloro-2-hydroxyphenyl)-2-(morpholinomethyl)benzamide | Contains morpholinomethyl group | Potential therapeutic applications |
| N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(tetrahydrofuran-2-yl)methylisoxazole-5-carboxamide | Complex structure with diverse functional groups | Investigated for anti-inflammatory activity |
The unique combination of functional groups in this compound provides distinct chemical properties that differentiate it from related compounds. This uniqueness may enhance its applicability in specific research and therapeutic contexts.
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Antiviral Studies : A study demonstrated that certain analogues exhibited improved anti-HAdV activity with significantly decreased cytotoxicity compared to existing antiviral drugs like niclosamide. This suggests a promising avenue for further clinical exploration .
- Antibacterial Testing : In vitro testing against multiple bacterial strains revealed moderate efficacy, indicating that modifications to the sulfonamide structure could lead to more effective antibacterial agents.
- Mechanistic Insights : Research into the mechanism of action has highlighted its potential role in inhibiting key enzymatic processes within viral replication cycles, offering insights into its utility as a therapeutic agent against viral infections .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride (e.g., 2,5-dimethoxybenzenesulfonyl chloride) with a substituted aniline derivative (e.g., 5-chloro-2-hydroxyaniline). Key steps include:
- Acylation : Reacting the aniline with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., aqueous Na₂CO₃) to neutralize HCl byproducts .
- Purification : Recrystallization using methanol or ethanol to isolate the product in ~70% yield .
- Critical Parameters : Temperature control (<40°C) to prevent decomposition of the hydroxyl group and sulfonamide .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, chloro, hydroxyl groups) and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C₁₄H₁₃ClN₂O₅S: ~356.7 g/mol) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content to confirm purity .
Q. What are the common biological activities associated with sulfonamide derivatives like this compound?
- Methodological Answer : Sulfonamides are explored for:
- Antimicrobial Activity : Targeting dihydropteroate synthase in bacterial folate synthesis .
- Enzyme Inhibition : Interaction with cyclooxygenases (COX) or carbonic anhydrases via hydrogen bonding and π-π stacking .
- In Vitro Assays : Standard protocols include MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity and enzyme inhibition assays (e.g., fluorescence-based kinetic studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) vs. protic solvents (MeOH) to balance reactivity and solubility .
- Catalyst Use : Palladium catalysts for coupling reactions or triethylamine for acid scavenging .
- Process Analytics : Use inline FTIR or HPLC to monitor reaction progress and intermediate stability .
Q. What advanced techniques resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy, chloro vs. fluoro) to isolate pharmacophore contributions .
- Crystallographic Analysis : X-ray diffraction (e.g., SHELXL refinement) to correlate molecular conformation (e.g., torsion angles) with activity .
- Statistical Validation : Multivariate analysis (e.g., PCA) to identify outliers in biological replicates .
Q. How does this compound interact with target enzymes at the molecular level?
- Methodological Answer :
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes with enzyme active sites (e.g., COX-2) .
- Kinetic Studies : Stopped-flow spectroscopy to measure inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
Q. What strategies address challenges in analytical method validation for degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then profile degradants via LC-MS/MS .
- Column Screening : Test C18, HILIC, and phenyl-hexyl columns to resolve polar degradation products (e.g., hydrolyzed sulfonamide) .
- QbD Approach : Design-of-Experiments (DoE) to optimize mobile phase pH, gradient, and column temperature .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in low-quality crystals .
- Hydrogen Bonding Networks : Analyze packing diagrams to identify stabilizing interactions (e.g., O–H···O, N–H···Cl) .
- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to validate geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
